5-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE 5-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10061508
InChI: InChI=1S/C16H12FN3O2/c17-13-5-3-12(4-6-13)15-8-14(20-22-15)16(21)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,21)
SMILES: C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Molecular Formula: C16H12FN3O2
Molecular Weight: 297.28 g/mol

5-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

CAS No.:

Cat. No.: VC10061508

Molecular Formula: C16H12FN3O2

Molecular Weight: 297.28 g/mol

* For research use only. Not for human or veterinary use.

5-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE -

Specification

Molecular Formula C16H12FN3O2
Molecular Weight 297.28 g/mol
IUPAC Name 5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C16H12FN3O2/c17-13-5-3-12(4-6-13)15-8-14(20-22-15)16(21)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,21)
Standard InChI Key LVPIQIMXXAPFFU-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Canonical SMILES C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Isoxazole Ring:

    • Isoxazoles are synthesized via cyclization reactions involving hydroxylamine derivatives and β-diketones or α,β-unsaturated carbonyl compounds.

  • Introduction of the Fluorophenyl Group:

    • The fluorophenyl moiety can be introduced via electrophilic aromatic substitution or coupling reactions.

  • Carboxamide Formation:

    • The carboxamide group is formed by reacting the isoxazole intermediate with pyridin-3-ylmethylamine under amide coupling conditions using reagents like carbodiimides.

Mechanism of Action

The compound's activity is influenced by its ability to interact with specific biological targets, such as enzymes or receptors. Isoxazoles are known to exhibit diverse pharmacological activities due to their electron-rich aromatic systems.

Potential Applications

Preliminary studies suggest that this compound may possess:

  • Anti-inflammatory properties: Isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.

  • Anticancer activity: Similar compounds have shown cytotoxic effects against tumor cell lines.

  • Antimicrobial effects: Isoxazoles often exhibit antibacterial or antifungal activity.

In Vitro Studies

Recent studies have evaluated the compound's biological activity:

  • It demonstrated moderate inhibitory activity against cancer cell lines in single-dose assays.

  • The fluorophenyl group enhances binding affinity to hydrophobic pockets in target proteins.

Pharmacokinetics

The compound exhibits:

  • High metabolic stability due to the fluorinated aromatic ring.

  • Moderate protein binding capacity, which influences its half-life and distribution.

Comparison with Related Compounds

Feature5-(4-Fluorophenyl)-N-(Pyridin-3-Yl)methyl-Isoxazole-CarboxamideRelated Isoxazole Derivatives
Fluorine SubstitutionEnhances lipophilicity and receptor bindingMay vary depending on substitution patterns
Biological ActivityAnti-inflammatory, anticancer potentialBroad spectrum (e.g., antimicrobial, analgesic)
PharmacokineticsFavorable ADME profileDepends on specific structural modifications

Future Directions

Further research should focus on:

  • Conducting detailed structure-activity relationship (SAR) studies to optimize biological activity.

  • Evaluating the compound in animal models for pharmacodynamics and toxicity profiling.

  • Exploring its potential as a lead molecule for drug development in oncology or anti-inflammatory therapy.

This review highlights the importance of 5-(4-fluorophenyl)-N-(pyridin-3-yl)methyl-isoxazole-carboxamide as a promising candidate for pharmaceutical development due to its unique structural features and preliminary biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator